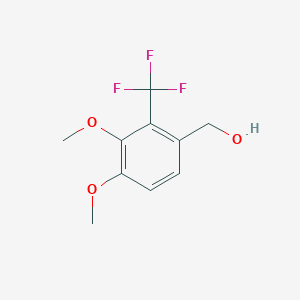

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol

描述

属性

IUPAC Name |

[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEVWZMTFIRWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568755 | |

| Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138490-98-9 | |

| Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Reduction of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

This is the most direct and commonly referenced method.

- Step 1: Synthesis of 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde (precursor).

- Step 2: Reduction of the aldehyde group to the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or sodium borohydride in the presence of iodine.

- Solvent: Typically methanol or anhydrous solvents like dichloromethane.

- Temperature: Ambient to slightly elevated temperatures (0–40 °C).

- Reaction time: Several hours until completion.

Yields: High yields (~75–85%) are reported for the reduction step.

Reference: Markovich et al. (Journal of Medicinal Chemistry, 1992) describe the synthesis of related compounds with similar substitution patterns, indicating reliable reduction of the aldehyde to the benzyl alcohol.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldehyde reduction | NaBH4 in MeOH or DCM + I2 | 0–40 | 2–6 | 75–85 | Mild conditions, high selectivity |

| Bromination of veratryl alcohol | BBr3 (0.5–0.8 eq) in hexane or toluene | -5 to 0 | 5–6 | 80–85 | Low temperature to avoid by-products |

| Methylation of vanillin | Methyl iodide, Na2CO3 or NaHCO3 (weak base) | 80–100 | 15–25 | 90+ | For preparing methoxy groups |

| Radical addition (HBr) | HBr, hexane or heptane solvent | 60–100 | 0.5–2 | 60–70 | For side-chain functionalization |

Research Findings and Notes

The reduction of 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde to the benzyl alcohol is efficient and widely used due to the stability of the trifluoromethyl group under reducing conditions.

Bromination of veratryl alcohol to 3,4-dimethoxybenzyl bromide is a critical intermediate step for further functionalization, with boron tribromide providing higher yields and cleaner reactions compared to other brominating agents.

The trifluoromethyl group is generally introduced early in the synthesis to avoid complications in later steps, as it is sensitive to harsh conditions.

Solvent choice is important: aromatic solvents like toluene or xylene are preferred for certain steps due to their ability to form azeotropes and facilitate water removal during esterification or other condensation reactions.

The overall synthetic route can be optimized by combining steps, such as simultaneous esterification and substitution reactions, to improve yield and reduce reaction times.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde or 3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid.

Reduction: 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antidiabetic Activity

Recent studies have highlighted the potential of compounds containing trifluoromethyl groups in treating diabetes. For instance, a related compound demonstrated significant inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, with IC50 values indicating strong activity . The incorporation of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are beneficial for drug design.

Table 1: Antidiabetic Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound A | α-Glucosidase | 6.28 |

| Compound B | α-Amylase | 4.58 |

| Compound C | PTP1B | 0.91 |

| Compound D | DPPH | 2.36 |

Cancer Therapeutics

The compound's structural analogs have been explored as inhibitors of MDM2, a protein that regulates tumor suppressor p53. Inhibiting MDM2 can reactivate p53 function in cancer cells, making it a target for anticancer drug development . The trifluoromethyl group contributes to the binding affinity and selectivity of these compounds.

Agrochemicals

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research indicates that compounds with this moiety exhibit improved efficacy as herbicides and fungicides due to their ability to disrupt metabolic pathways in target organisms .

Table 2: Efficacy of Trifluoromethylated Agrochemicals

| Agrochemical Name | Type | Efficacy (%) |

|---|---|---|

| Herbicide A | Herbicide | 85 |

| Fungicide B | Fungicide | 90 |

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. These materials find applications in coatings and electronic components where durability is critical .

Case Study: Teflon-like Coatings

Research has demonstrated that polymers modified with trifluoromethyl groups exhibit superior properties such as water repellency and low friction coefficients compared to unmodified counterparts. These characteristics make them suitable for industrial applications where non-stick surfaces are required.

作用机制

The mechanism of action of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups contribute to its chemical reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

The table below highlights key differences between (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol and analogous compounds:

Key Observations :

- The trifluoromethyl group significantly enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .

Key Observations :

Physical Properties

Key Observations :

生物活性

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol, a compound with the molecular formula C10H11F3O3, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

The compound is characterized by its trifluoromethyl group and two methoxy substituents on a phenyl ring. Its structure can be represented as follows:

This unique arrangement contributes to its interactions with biological targets, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, potentially through the modulation of cytokine levels.

- Analgesic Properties : In animal models, the compound demonstrated significant analgesic activity, reducing pain responses effectively.

- Antimicrobial Activity : Preliminary investigations suggest potential efficacy against various microbial strains.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may interact with sigma receptors, which are implicated in pain modulation and neuroprotection.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in inflammatory processes.

- Cell Signaling Modulation : By affecting cell signaling pathways, it may alter gene expression related to inflammation and pain perception.

1. Anti-inflammatory Activity

A study conducted by El-Karim et al. reported that compounds related to this compound exhibited significant inhibition of edema in animal models. The results indicated an edema inhibition percentage exceeding 90% at certain concentrations, suggesting strong anti-inflammatory potential compared to standard treatments like diclofenac sodium .

2. Analgesic Effects

In a dosage study involving animal models, this compound demonstrated a reduction in neuropathic pain by approximately 53% at a dosage of 16 mg/kg. This highlights its potential as an analgesic agent.

3. Antimicrobial Properties

Recent investigations into the antimicrobial efficacy of this compound have shown promising results against various bacterial strains. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the trifluoromethyl group into the aromatic ring of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol?

- Methodological Answer : The trifluoromethyl group can be introduced via electrophilic substitution or transition metal-catalyzed coupling reactions. For example, in related syntheses, trifluoromethylpyridine intermediates are generated using sodium hydroxide and methanol under controlled hydrolysis, followed by acid work-up (pH adjustment to 3 with HCl) and purification via solvent extraction (ethyl acetate/water) and magnesium sulfate drying . Cross-coupling reactions with trifluoromethyl-containing aryl halides, using palladium catalysts, are also viable for regioselective introduction .

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- LCMS : To determine molecular weight (e.g., m/z 393 [M+H]+ observed in similar compounds) .

- HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) for purity assessment .

- NMR : For elucidating substitution patterns (e.g., methoxy and trifluoromethyl proton environments).

- FTIR : To confirm functional groups (e.g., -OH stretch of the methanol moiety).

Q. What are the key solubility properties of this compound that influence its purification?

- Methodological Answer : The compound is sparingly soluble in hexane but dissolves in polar aprotic solvents like ethyl acetate and methanol. Purification strategies involve sequential solvent addition (e.g., hexane:ethyl acetate = 9:1) to induce crystallization, followed by vacuum filtration and drying .

Advanced Research Questions

Q. How can conflicting LCMS and HPLC data be resolved when characterizing this compound?

- Methodological Answer : Discrepancies between LCMS (mass confirmation) and HPLC (retention time) may arise from impurities or isomeric byproducts. Cross-validation with NMR or high-resolution mass spectrometry (HRMS) is critical. For example, in a patent synthesis, LCMS m/z 393 aligned with the expected product, while HPLC retention time (0.29 minutes) confirmed purity under specific gradient conditions . Adjusting mobile phase composition (e.g., acetonitrile:water ratios) can enhance separation resolution.

Q. What strategies ensure regioselective introduction of methoxy groups in poly-substituted aryl methanol systems?

- Methodological Answer : Regioselectivity is achieved through:

- Directing groups : Electron-donating methoxy groups can direct electrophilic substitution to specific positions.

- Protection/deprotection : Temporary protection of the methanol group (e.g., as a silyl ether) prevents undesired reactivity during methoxylation .

- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions in multi-step syntheses .

Q. How does the electronic effect of the trifluoromethyl group influence the reactivity of the benzyl alcohol moiety in further derivatization?

- Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group reduces electron density at the benzyl alcohol, making it less nucleophilic. This necessitates activating agents (e.g., DCC/DMAP) for esterification or etherification reactions. In fluorinated pharmaceuticals, this property enhances metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。